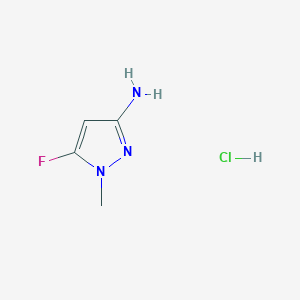

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride is a versatile chemical compound with a molecular formula of C4H6FN3·HCl. It is commonly used in scientific research due to its unique properties, which make it valuable for various applications, including drug development, organic synthesis, and biochemical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 5-fluoro-1-methylpyrazole with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the compound’s functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The compound has been studied for its anticancer properties. Research indicates that derivatives of the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Notably, compounds containing the 1-aryl-1H-pyrazole structure have shown effective antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Compound A | Lung Cancer | 65 | |

| Compound B | Breast Cancer | 70 | |

| Compound C | Liver Cancer | 60 |

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. For example, some studies have focused on targeting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Agricultural Applications

Agrochemicals

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride is also utilized in the synthesis of agrochemicals such as pesticides and herbicides. The compound's ability to interact with biological systems makes it a candidate for developing agents that can effectively manage pests while minimizing environmental impact .

Material Science

Synthesis of Advanced Materials

In material science, this compound is employed in creating advanced materials with unique properties. Its structural characteristics allow for modifications that can lead to materials with desirable mechanical or thermal properties. Research into pyrazole derivatives has shown promise in developing materials for electronic applications due to their conductive properties .

Case Studies

Case Study 1: Anticancer Research

A study published in ACS Omega synthesized a series of pyrazole derivatives and evaluated their biological activity against multiple cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity, particularly those modified at the N1 position of the pyrazole ring .

Case Study 2: Agrochemical Development

In another study focusing on agrochemical applications, researchers synthesized a new class of herbicides based on the pyrazole framework. These compounds demonstrated improved efficacy against common agricultural pests compared to existing solutions .

Mécanisme D'action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .

Activité Biologique

5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified under the pyrazole derivatives, which are known for their diverse biological activities. The molecular formula is C4H6FN3 with a molecular weight of approximately 115.11 g/mol. The presence of the fluorine atom enhances its biological activity by influencing the compound's electronic properties and hydrophobicity.

Anticancer Activity

Research has shown that compounds with a pyrazole scaffold exhibit promising anticancer activity against various cancer cell lines. For instance, studies indicate that derivatives similar to 5-fluoro-1-methyl-1H-pyrazol-3-amine have demonstrated significant cytotoxic effects against several cancer types, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer (A549)

The following table summarizes the IC50 values of related pyrazole compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Fluoro-1-methyl-1H-pyrazol-3-amine | MDA-MB-231 | 12.50 |

| 5-Fluoro derivative X | HepG2 | 26.00 |

| 5-Fluoro derivative Y | A549 | 49.85 |

These values suggest that modifications to the pyrazole structure can enhance or diminish anticancer potency.

The mechanism of action for pyrazole derivatives often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some studies have indicated that these compounds can induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax . Additionally, docking studies have suggested interactions with targets such as the Epidermal Growth Factor Receptor (EGFR), further elucidating their potential as anticancer agents .

Anti-inflammatory Activity

In addition to their anticancer properties, pyrazole derivatives like 5-fluoro-1-methyl-1H-pyrazol-3-amine have been explored for their anti-inflammatory effects. Specifically, they have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. Research indicates that these compounds can significantly reduce inflammation by modulating the MAPK signaling pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including 5-fluoro-1-methyl-1H-pyrazol-3-amine, demonstrated significant cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value in the low micromolar range against HepG2 cells, suggesting its potential as a lead compound for further development .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed that treatment with these compounds led to a marked decrease in TNF-alpha levels in vitro. This study provided insights into their mechanism of action, indicating that they might serve as therapeutic agents for inflammatory diseases .

Propriétés

IUPAC Name |

5-fluoro-1-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.ClH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIWEVNVHBOQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.